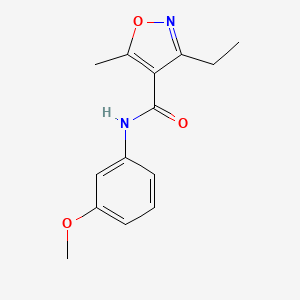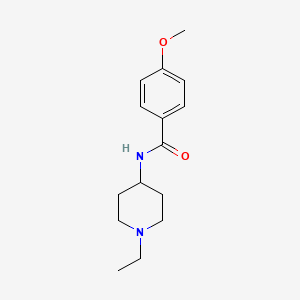![molecular formula C19H20BrN3O2S B4745115 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4745115.png)
4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Vue d'ensemble
Description
4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. BPTB is a thioamide derivative, which is a class of compounds that have shown promising results in various fields of research.
Mécanisme D'action
4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide acts as a competitive inhibitor of the E3 ubiquitin ligase, which is responsible for the recognition and binding of target proteins to the ubiquitin system. By inhibiting this process, 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide can selectively target specific proteins for degradation, allowing for the investigation of their function and role in various biological processes.
Biochemical and Physiological Effects:
4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have a significant impact on the activity of various proteins and enzymes, leading to changes in cellular processes such as protein degradation and DNA repair. Additionally, 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been found to have potential applications in cancer research, as it can selectively target cancer cells for degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is its selectivity towards specific proteins, allowing for targeted investigations into their function and role in various biological processes. However, 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide can also have off-target effects, leading to unintended consequences and potential complications in experimental design.
Orientations Futures
There are several potential future directions for the use of 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide in scientific research. One area of interest is in the development of more selective inhibitors, which can further improve the specificity and accuracy of experiments. Additionally, 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide may have potential applications in drug discovery, as it can selectively target disease-causing proteins for degradation. Overall, 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide represents a promising tool for investigating the mechanisms of action of proteins and enzymes, with potential applications in a variety of fields.
Applications De Recherche Scientifique
4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been used in various scientific studies as a tool to investigate the mechanism of action of proteins and enzymes. One of the most notable applications of 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is in the study of ubiquitin ligases, which are enzymes that play a crucial role in the regulation of protein degradation.
Propriétés
IUPAC Name |
4-bromo-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S/c1-2-3-7-17(24)21-15-5-4-6-16(12-15)22-19(26)23-18(25)13-8-10-14(20)11-9-13/h4-6,8-12H,2-3,7H2,1H3,(H,21,24)(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSLIFNHIWURTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[5-({[2-(4-morpholinyl)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B4745034.png)

![N-({5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4745044.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4745047.png)

![N-{4-[5-(1-naphthoylamino)-1,3-benzoxazol-2-yl]phenyl}-1-naphthamide](/img/structure/B4745063.png)
![N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}benzamide](/img/structure/B4745068.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B4745070.png)
![N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4745083.png)


![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4745104.png)
![4-{2-[(1,3-benzodioxol-5-ylamino)carbonothioyl]hydrazino}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B4745109.png)
